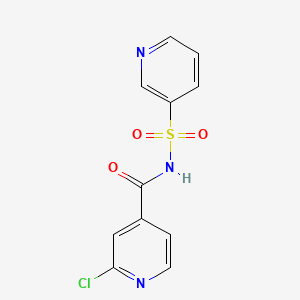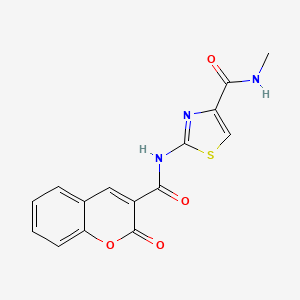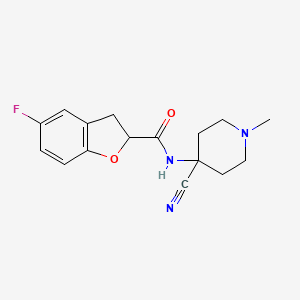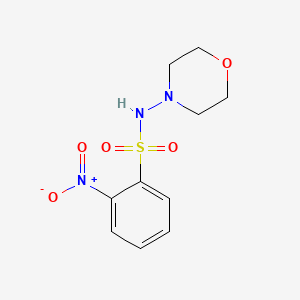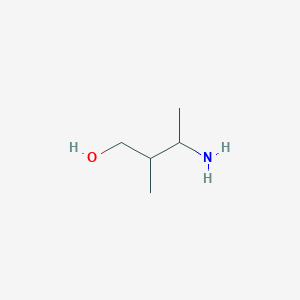
3-Amino-2-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methylbutan-1-ol, also known as L-Valinol, is an organic compound with the molecular formula C₅H₁₃NO. It is a chiral amino alcohol derived from valine, an essential amino acid. This compound is characterized by its colorless liquid form and is commonly used in various chemical synthesis processes due to its unique structural properties.
Mecanismo De Acción
Target of Action
It’s worth noting that the compound is a derivative of valinol , which suggests it may interact with biological systems in a similar manner.
Mode of Action
It’s known that amino alcohols like this compound can form hydrogen bonds with their environment due to the presence of both an amine and alcohol functional group . This could potentially influence its interactions with biological targets.
Biochemical Pathways
The compound has been used in the synthesis of 1-allyl-2-pyrroleimines . It was also used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics . Additionally, it has been used as a homochiral guest compound during the synthesis of crown ethers containing two chiral subunits . .
Result of Action
Given its use in the synthesis of various compounds , it’s likely that its effects would depend on the specific context of its use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Amino-2-methylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-amino-2-methylbutanal using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-amino-2-methylbutanal. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The process is efficient and scalable, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like sodium borohydride (NaBH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Typical reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-Amino-2-methylbutanal or 3-Amino-2-methylbutanoic acid.
Reduction: 3-Amino-2-methylbutane.
Substitution: N-alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Amino-2-methylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor in the biosynthesis of various biomolecules and is used in studies related to enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of drugs and therapeutic agents, particularly those targeting neurological and metabolic disorders.
Industry: this compound is utilized in the production of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature.
Comparación Con Compuestos Similares
2-Amino-3-methylbutanol: Another chiral amino alcohol with similar properties but different stereochemistry.
3-Methylbutan-1-ol: A structural isomer with a different functional group arrangement.
2-Amino-1-butanol: A related compound with a shorter carbon chain and different reactivity.
Uniqueness: 3-Amino-2-methylbutan-1-ol stands out due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
IUPAC Name |
3-amino-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-4(3-7)5(2)6/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQQVFJSDCETDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2974359.png)
![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2974360.png)
![2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2974364.png)
![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2974368.png)
![2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2974370.png)
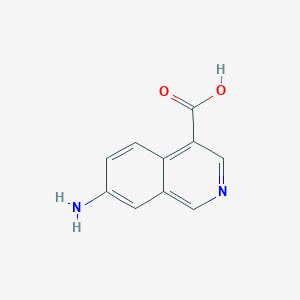
![3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide](/img/structure/B2974372.png)

![Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2974374.png)

